2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
Description
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a triazole-containing compound featuring a cyclopropylmethyl substituent at the 1-position of the triazole ring and a tertiary alcohol (propan-2-ol) at the 4-position. This structure is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" that ensures regioselective formation of 1,4-disubstituted triazoles . The cyclopropylmethyl group introduces steric strain and electron-withdrawing characteristics, while the propan-2-ol moiety enhances hydrophilicity. Such compounds are of interest in medicinal chemistry and materials science due to their modular synthesis and tunable properties.
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)triazol-4-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,13)8-6-12(11-10-8)5-7-3-4-7/h6-7,13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQCXINAWWVWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol can be achieved through “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium .
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the “Click” chemistry process to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thus affecting various physiological processes . The triazole ring plays a crucial role in this binding interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Analysis
Substituent Effects on Lipophilicity The cyclopropylmethyl group in the target compound balances lipophilicity (logP ~1.5–2.0 estimated) and metabolic stability due to its small, strained ring . The azetidin-3-yl substituent introduces a basic nitrogen, lowering logP (estimated ~0.5–1.0) and improving solubility in acidic environments .
Hydrogen Bonding and Solubility The tertiary alcohol (propan-2-ol) in all compounds provides a hydrogen-bond donor, enhancing water solubility. The azetidin-3-yl derivative’s hydrochloride salt further boosts solubility via ionic interactions .
Stereochemical Considerations The cyclohexylamino-substituted compound (CID 91654336) demonstrates chirality, enabling interactions with stereospecific biological targets, such as enzymes or receptors .
Biological Activity
The compound 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a triazole ring which is essential for its biological activity. The compound's properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 166.22 g/mol |
| LogP | 1.64 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 5 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar triazole structure have shown efficacy against various bacterial strains and fungi. A study highlighted that triazole derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . While specific data on the antimicrobial activity of this compound is limited, its structural similarity to known active compounds suggests potential efficacy.
Anticancer Activity
Triazole compounds are also noted for their anticancer properties. A related study demonstrated that certain triazole derivatives were effective against cancer cell lines, including breast and colon cancer . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. Although direct studies on this specific compound are scarce, the presence of the triazole moiety implies a possible role in cancer treatment.
Anti-inflammatory Effects
Triazoles have been reported to possess anti-inflammatory properties. They can modulate inflammatory pathways, potentially making them suitable for treating inflammatory diseases . The cyclopropyl group in the compound may enhance its ability to interact with biological targets involved in inflammation.
Case Studies and Research Findings
While extensive literature specifically detailing the biological activity of this compound is limited, several studies on related compounds provide insight into potential applications:
- Anticancer Screening : In a study evaluating various triazole derivatives against human cancer cell lines (MCF-7 and HCT116), several compounds demonstrated IC50 values indicating significant cytotoxicity . This suggests that similar structural analogs may exhibit comparable effects.
- Antimicrobial Testing : Research on mercapto-substituted triazoles showed promising results against a range of microbial pathogens . These findings underscore the potential for triazole derivatives to serve as lead compounds in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
